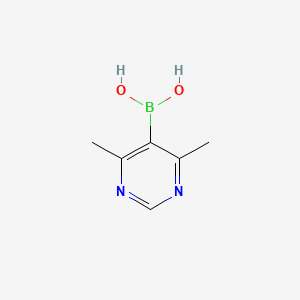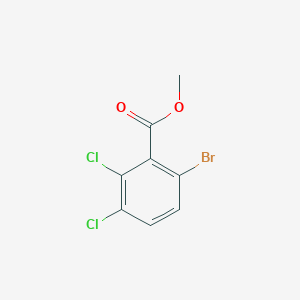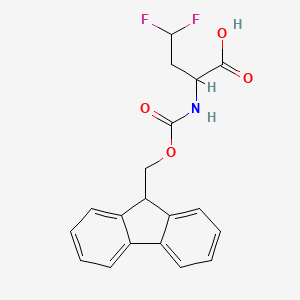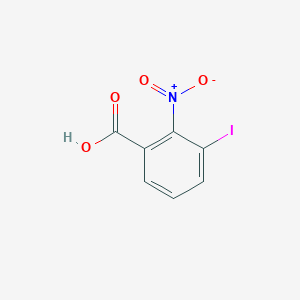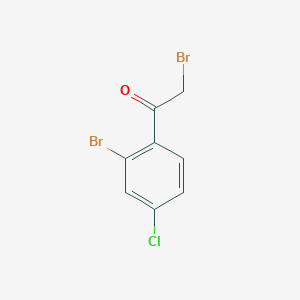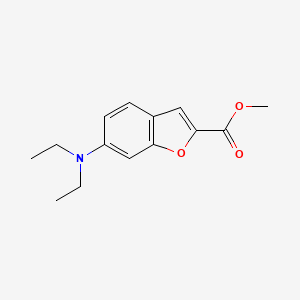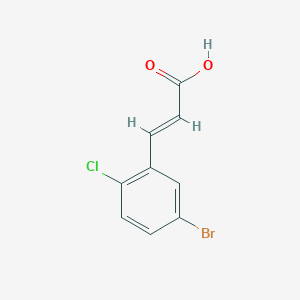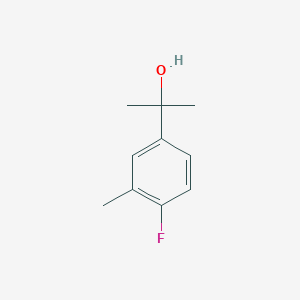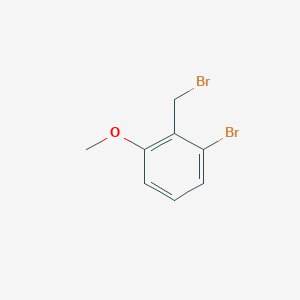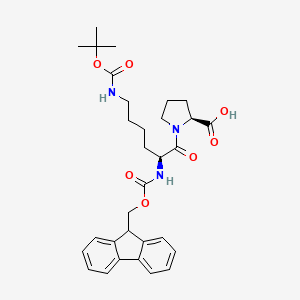
Fmoc-Lys(Boc)-Pro-OH
Descripción general
Descripción
Fmoc-Lys(Boc)-OH is a derivative of the amino acid lysine, used in peptide synthesis . It is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .
Synthesis Analysis
Fmoc-Lys(Boc)-OH is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . A novel continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, nanomaterials in a standard Fmoc solid-phase peptide synthesis has been demonstrated .Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Boc)-OH is complex, with multiple functional groups. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, and the Boc group is a tert-butoxycarbonyl protecting group .Chemical Reactions Analysis
Fmoc-Lys(Boc)-OH is used in peptide synthesis, and its reactions are typically those of peptide bond formation and cleavage. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Physical And Chemical Properties Analysis
Fmoc-Lys(Boc)-OH has a molecular weight of 468.54 g/mol . Its physical and chemical properties are largely determined by its functional groups. For example, the Fmoc group is sensitive to base, while the Boc group is sensitive to acid .Aplicaciones Científicas De Investigación
- By functionalizing nanoparticles with Fmoc-Lys(Boc)-OH, they can enhance drug stability, improve targeting, and achieve controlled release .
- These nanocarriers can be tailored to specific sizes, making them ideal for targeted anticancer drug delivery .
- The use of calcium iodide as an additive allows simultaneous saponification of both Fmoc and Boc protecting groups, yielding acceptable yields .
Targeted Drug Delivery Systems
Size-Tunable Nanocarriers
Ester Hydrolysis with Calcium Iodide
Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts
Mecanismo De Acción
Target of Action
Fmoc-Lys(Boc)-Pro-OH is a derivative of the amino acid lysine, used in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of Fmoc-Lys(Boc)-Pro-OH is to add a lysine residue to these chains in a controlled manner.
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) and Boc group (tert-butyloxycarbonyl) are protective groups used in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of the amino acid .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Lys(Boc)-Pro-OH are those involved in peptide synthesis. The compound is used to build peptide chains one amino acid at a time. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Boc group is stable under these conditions and remains in place, protecting the side chain of the lysine residue .
Pharmacokinetics
The properties of the compound, such as its stability under different conditions, are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of Fmoc-Lys(Boc)-Pro-OH’s action is the addition of a lysine residue to a growing peptide chain. This allows for the controlled synthesis of peptides with specific sequences of amino acids .
Action Environment
The action of Fmoc-Lys(Boc)-Pro-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Boc)-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



